Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
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Overview
Description
ISOPROPYL 6-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropyl group, a methoxyphenyl carbamoyl group, and a cyclohexene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 6-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl carbamoyl group. One common method involves the reaction of a cyclohexene derivative with an isocyanate compound under controlled conditions to form the desired carbamate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Solvent extraction, crystallization, and purification steps are also integral parts of the industrial production process to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 6-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
ISOPROPYL 6-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ISOPROPYL 6-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 6-[(4-ETHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE
- ISOPROPYL 6-[(4-METHYLPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE
Uniqueness
ISOPROPYL 6-[(4-METHOXYPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C18H23NO4 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-12(2)23-18(21)16-7-5-4-6-15(16)17(20)19-13-8-10-14(22-3)11-9-13/h4-5,8-12,15-16H,6-7H2,1-3H3,(H,19,20) |
InChI Key |
DDVHRCATRXRXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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